Dodecanamide, N,N'-(1-methyl-1,2-ethanediyl)bis-
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Overview
Description
Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- is a chemical compound with the molecular formula C26H52N2O2. It is a type of amide, specifically a bis-amide, which means it contains two amide groups. This compound is known for its unique structure, which includes a dodecanamide backbone with two N,N’-(1-methyl-1,2-ethanediyl) groups attached. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- typically involves the reaction of dodecanoic acid with an appropriate amine. One common method is the reaction of dodecanoic acid with N,N’-(1-methyl-1,2-ethanediyl)amine under dehydrating conditions to form the bis-amide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound can be used in the study of biological processes involving amides and their derivatives.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its amide groups. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-Ethanediylbis[N-(3-methylbutyl)dodecanamide]
- 1-Dodecanamine, N,N-dimethyl-
- Dodecylamine
Uniqueness
Dodecanamide, N,N’-(1-methyl-1,2-ethanediyl)bis- is unique due to its specific structure, which includes two N,N’-(1-methyl-1,2-ethanediyl) groups attached to a dodecanamide backbone. This structure imparts distinct chemical properties, such as its ability to undergo specific reactions and its interactions with molecular targets. Compared to similar compounds, it offers unique advantages in terms of reactivity and application potential.
Properties
CAS No. |
61796-47-2 |
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Molecular Formula |
C27H54N2O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
N-[2-(dodecanoylamino)propyl]dodecanamide |
InChI |
InChI=1S/C27H54N2O2/c1-4-6-8-10-12-14-16-18-20-22-26(30)28-24-25(3)29-27(31)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
OKKKJZZCJNGBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(C)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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